Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Pyrazine Analog
The target compound has a computed XLogP3-AA of 2.8 [1]. The closest pyrazine analog, N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448036-15-4), would be expected to have a lower logP due to the additional nitrogen in the pyrazine ring, which increases polarity. This physicochemical difference may influence membrane permeability and solubility profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | N-(2,6-difluorophenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448036-15-4): Computed logP expected lower (pyrazine more polar than pyridine). No direct comparative experimental data available. |
| Quantified Difference | Inference only: pyridine vs. pyrazine heterocycle difference alters hydrogen bond acceptor count and polarity; precise ΔlogP not experimentally determined. |
| Conditions | Computed property from PubChem (XLogP3 3.0 algorithm). No experimental logP data identified. |
Why This Matters
Lipophilicity differences affect passive membrane permeability and non-specific binding; a procurement decision based solely on scaffold similarity without verifying the heterocycle identity could lead to divergent cellular activity.
- [1] PubChem Compound Summary, CID 71798656. Computed properties section. National Center for Biotechnology Information. View Source
